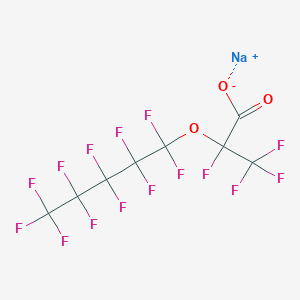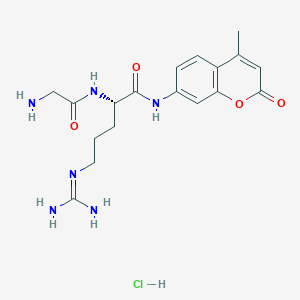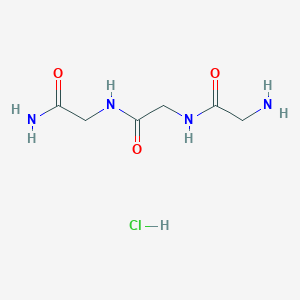
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid (2,6-DCDDFA) is a small molecule compound that has gained attention in the scientific community due to its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, as well as its potential role in drug delivery. This compound has also been studied for its potential to act as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been studied for its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It has also been studied for its potential role in drug delivery, as it has been shown to be capable of carrying drugs into cells. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has also been studied for its potential to act as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.
Wirkmechanismus
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It is believed to act by binding to the active sites of these enzymes, thus preventing them from carrying out their normal functions. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to be capable of carrying drugs into cells, which may be due to its ability to interact with cell membranes.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been shown to reduce inflammation and pain in animal models. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to have anti-bacterial and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is a relatively small molecule, which makes it ideal for use in laboratory experiments. It is also relatively easy to synthesize and can be purified using recrystallization. However, it is important to note that 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is not approved for human use and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid. These include further studies on its potential as an anti-cancer agent, as well as its potential to act as a drug delivery system. Additionally, further research could be conducted on its mechanism of action and its ability to interact with cell membranes. Additionally, more research could be conducted on its potential applications in other fields, such as agriculture and food production. Finally, further research could be conducted on its potential side effects, as well as its potential for toxicity.
Synthesemethoden
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is synthesized through a reaction between 2,6-dichloro-3,5-difluorophenylacetic acid and trifluoromethanesulfonic acid, which is catalyzed by a tertiary amine. The reaction is conducted in an organic solvent, such as dimethylformamide (DMF). The reaction results in the formation of a trifluoromethylphenylacetic acid, which is then purified by recrystallization. The resulting compound is a white solid that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
2-[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIQFLIFNGDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)



![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)




